molecular formula C7H9BrN2 B015888 2-Amino-3-bromo-5,6-dimethylpyridine CAS No. 161091-49-2

2-Amino-3-bromo-5,6-dimethylpyridine

Cat. No. B015888
CAS RN: 161091-49-2
M. Wt: 201.06 g/mol
InChI Key: PZIWHEZMEJMJLP-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5,6-dimethylpyridine (2AB5,6DMP) is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridine family and is composed of a six-membered ring of carbon and nitrogen atoms, connected by a single nitrogen-bromine bond. 2AB5,6DMP is a useful reagent for organic synthesis and has found application in the fields of chemistry, materials science, and biochemistry.

Scientific Research Applications

  • Synthesis of New Polyheterocyclic Ring Systems : A derivative, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, is used as a precursor for synthesizing new polyheterocyclic ring systems (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Selective Poisoning of Bronsted Sites in Zeolites : 2,6-Dimethylpyridine selectively poisons Bronsted sites in synthetic Y zeolites, reducing their active sites, which is significant for zeolite functionality (Jacobs & Heylen, 1974).

  • Preparation of 2-Amino Substituted 7H-1,3,4-thiadiazolo[3,2-]pyrimidin-7-ones : This derivative is prepared by reacting 2-bromo-5-amino-1,3,4-thiadiazole with diketene, demonstrating its versatility in chemical synthesis (Safarov et al., 2005).

  • Practical Synthesis of 3-bromo-5,6-dihydropyridin-2-ones : This study presents a synthesis method for 3-bromo-5,6-dihydropyridin-2-ones, highlighting the compound's application in creating fused bicyclic structures (Cardillo et al., 2004).

  • Synthesis of Heterocyclic β-amino Acids : It's used in the convenient preparation of β-amino-5-pyrimidinepropanoic acid and derivatives, relevant in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

  • Noncovalent Supramolecular Interactions in Crystal Structures : The crystal structure of its derivative reveals extensive noncovalent interactions, important for understanding molecular arrangements in crystals (Al-Far & Ali, 2007).

properties

IUPAC Name

3-bromo-5,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIWHEZMEJMJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404795
Record name 2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161091-49-2
Record name 2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5,6-dimethylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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